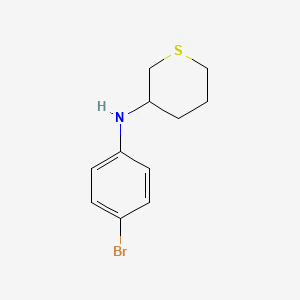

N-(4-bromophenyl)thian-3-amine

Description

N-(4-bromophenyl)thian-3-amine, identified by its CAS number 1339634-76-2, possesses a molecular formula of C₁₁H₁₄BrNS and a molecular weight of approximately 272.21 g/mol . bldpharm.comchemsrc.com Its structure is characterized by a central thian (tetrahydrothiopyran) ring, with an amine group at the 3-position which is, in turn, substituted with a 4-bromophenyl group. This unique combination of a sulfur-containing heterocycle and a halogenated aromatic amine moiety makes it a molecule of interest for synthetic and medicinal chemistry research.

Research into heterocyclic compounds is a cornerstone of drug discovery. Thian-3-amine (B2788540) and its derivatives are part of a broader class of sulfur-containing heterocycles that are explored for their biological activities. For instance, related structures like N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been investigated as direct inhibitors of 5-lipoxygenase, an enzyme implicated in inflammation-related diseases. nih.gov Similarly, studies on 6-aryl-3-amino-thieno[2,3-b]pyridine derivatives, which also feature a sulfur-containing ring fused to a pyridine, have revealed potent anti-inflammatory and antiproliferative activities. nih.gov The investigation of this compound would logically extend this line of inquiry, exploring how the specific combination of the saturated thian ring and the N-aryl substituent influences potential biological effects.

The structural features of this compound are significant in their own right. The N-aryl amine motif is a ubiquitous feature in pharmaceuticals, natural products, and materials science. rug.nl The development of efficient methods to create carbon-nitrogen (C-N) bonds, such as the Buchwald-Hartwig amination, has revolutionized synthetic chemistry, allowing for the construction of these valuable molecules under relatively mild conditions. wikipedia.orgacs.org

The aryl thioether component, represented by the bond between the phenyl ring and the sulfur atom within the thian ring, is also a key structural motif in medicinal chemistry. beilstein-journals.org Thioethers are present in a variety of biologically active compounds and are investigated for their potential to modulate pharmacokinetic properties.

Furthermore, the bromophenyl moiety is a highly versatile functional group in organic synthesis. The bromine atom serves as a valuable synthetic handle, enabling a wide range of cross-coupling reactions, such as the Suzuki or Heck reactions. researchgate.net This allows for the further elaboration of the molecule, creating libraries of related compounds for structure-activity relationship (SAR) studies. For example, the bromine on the phenyl ring of this compound could be replaced with other functional groups to fine-tune its biological or material properties.

The synthesis of N-aryl amines has evolved significantly over the past few decades. Historically, methods like the Ullmann condensation required harsh reaction conditions. rug.nl A major breakthrough occurred in the mid-1990s with the independent reports from Stephen L. Buchwald and John F. Hartwig on palladium-catalyzed C-N bond formation. rug.nlwikipedia.orgacs.org This reaction, now known as the Buchwald-Hartwig amination, provided a more general and milder route to synthesize aryl amines from aryl halides. wikipedia.org

This development enabled the synthesis of a vast array of compounds, including structural analogs of this compound. A survey of chemical supplier catalogs and databases reveals the existence of several such analogs, which constitute the prior art in this chemical space.

The existence of these analogs demonstrates an active interest in exploring the chemical space around N-aryl substituted thians. Each modification—changing the substitution position on the thian ring, or adding substituents to the phenyl ring—is a deliberate step to probe the structural requirements for potential applications.

The synthesis and study of a molecule like this compound would typically follow well-established research methodologies in organic chemistry.

Synthesis: Two primary synthetic strategies would be considered for its preparation:

Palladium-Catalyzed Cross-Coupling: The most common approach would likely be the Buchwald-Hartwig amination. This involves reacting thian-3-amine with an appropriate aryl halide, such as 1-bromo-4-iodobenzene (B50087) or 1,4-dibromobenzene, in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org

Reductive Amination: An alternative route is the reductive amination of a ketone precursor. organicchemistrytutor.com This one-pot procedure would involve reacting thian-3-one with 4-bromoaniline (B143363) in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). ias.ac.inmasterorganicchemistry.com This method avoids the use of palladium and can be highly efficient for generating secondary amines. ias.ac.in

Characterization and Evaluation: Following synthesis, the compound's structure and purity would be confirmed using a standard suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. kaist.ac.kr If a crystalline solid is obtained, single-crystal X-ray diffraction could provide definitive structural proof.

Should the compound be intended for biological evaluation, it would be subjected to a series of in vitro assays. Based on the activities of related compounds, these could include screens for anti-inflammatory, antiproliferative, or enzyme inhibitory activity. nih.govnih.gov Any promising results from these initial screens would typically lead to more detailed mechanistic studies and potential in vivo testing in animal models.

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNS |

|---|---|

Molecular Weight |

272.21 g/mol |

IUPAC Name |

N-(4-bromophenyl)thian-3-amine |

InChI |

InChI=1S/C11H14BrNS/c12-9-3-5-10(6-4-9)13-11-2-1-7-14-8-11/h3-6,11,13H,1-2,7-8H2 |

InChI Key |

LQBXZJZNDDJWHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CSC1)NC2=CC=C(C=C2)Br |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For N-(4-bromophenyl)thian-3-amine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

Proton (¹H) NMR Assignments and Conformational Analysis

The ¹H NMR spectrum of this compound would reveal the chemical environment of each proton in the molecule. The aromatic protons on the 4-bromophenyl ring are expected to appear as two doublets in the downfield region (typically δ 6.5-7.5 ppm) due to the electron-withdrawing nature of the bromine atom and the amine group. The protons of the thian ring would be found in the upfield region. The proton at C3, being adjacent to the nitrogen atom, would be shifted downfield compared to the other thian protons.

Conformational analysis of the thian ring is crucial. The thian ring typically adopts a chair conformation to minimize steric strain. In this compound, the N-(4-bromophenyl)amino substituent at the C3 position can exist in either an axial or equatorial orientation. The preferred conformation is determined by steric and electronic factors. The coupling constants (J-values) between adjacent protons in the thian ring, obtained from the ¹H NMR spectrum, are invaluable for determining the dihedral angles and thus the ring's conformation and the orientation of the substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| H on NH | ~3.5-4.5 | Broad singlet | - |

| Aromatic H (ortho to NH) | ~6.6-6.8 | Doublet | ~8-9 |

| Aromatic H (ortho to Br) | ~7.2-7.4 | Doublet | ~8-9 |

| H3 (thian) | ~3.0-3.5 | Multiplet | - |

| H2, H4 (thian) | ~2.5-3.0 | Multiplets | - |

| H5, H6 (thian) | ~1.8-2.2 | Multiplets | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The aromatic carbons would resonate in the δ 110-150 ppm range, with the carbon attached to the bromine (C-Br) and the carbon attached to the nitrogen (C-N) showing characteristic shifts. The carbons of the thian ring would appear in the upfield region (δ 20-60 ppm). The C3 carbon, bonded to the nitrogen, would be the most downfield of the thian carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=N (Aromatic) | ~145-150 |

| C-Br (Aromatic) | ~110-115 |

| Aromatic CH | ~115-135 |

| C3 (Thian) | ~50-60 |

| C2, C4 (Thian) | ~30-40 |

| C5, C6 (Thian) | ~20-30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to establish the proton-proton connectivity within the 4-bromophenyl and thian rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between the 4-bromophenyl ring and the thian ring through the nitrogen atom.

Together, these 2D NMR experiments provide a complete picture of the molecular structure, confirming the atomic connections and helping to deduce the stereochemical arrangement of the molecule.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique for identifying functional groups. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing in the range of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present. The aromatic C-H stretching and C=C bending vibrations of the bromophenyl ring would be observed, as well as the aliphatic C-H stretching and bending vibrations of the thian ring. The C-Br stretching frequency is typically found in the fingerprint region at lower wavenumbers.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Secondary Amine) | Stretch | 3300-3500 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1250-1350 |

| C-S | Stretch | 600-800 |

| C-Br | Stretch | 500-600 |

Mass Spectrometry (MS)

Mass spectrometry has been a critical tool in the verification of the chemical identity and structure of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of a compound, which in turn allows for the confirmation of its elemental composition. This technique provides a highly accurate mass measurement, often to within a few parts per million, which is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For novel or synthesized compounds, HRMS serves as a definitive method for verifying that the intended molecule has been formed.

Fragmentation Pattern Analysis for Structural Confirmation

Further structural confirmation is obtained through the analysis of the compound's fragmentation pattern in the mass spectrometer. In this process, the molecule is ionized and breaks apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification. The fragmentation of amines, for instance, often involves cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage), which is a characteristic feature that aids in structural elucidation. Analysis of these patterns for related bromophenyl compounds helps in predicting and confirming the specific structural features of this compound.

X-ray Crystallography and Solid-State Structural Analysis

The precise three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography, offering unparalleled detail about the compound's structure.

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

Single crystal X-ray diffraction is a powerful technique that provides detailed information about the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom in the molecule, as well as how the molecules are arranged in the crystal lattice. For similar bromophenyl-containing compounds, this analysis has revealed crystal systems such as monoclinic with specific space groups like P21/n or P21/c. This level of detail is essential for understanding the compound's absolute configuration and its packing in the solid state.

Below is a representative data table for crystallographic information, based on analyses of closely related structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 14.0993 |

| b (Å) | 13.8355 |

| c (Å) | 5.8022 |

| β (°) | 96.634 |

| Volume (ų) | 1124.26 |

| Z | 4 |

Powder X-ray Diffraction (PXRD) for Crystalline Nature

Powder X-ray Diffraction (PXRD) is used to confirm the crystalline nature of a bulk sample. This technique produces a diffraction pattern that is characteristic of the crystalline phases present in the material. It is a valuable tool for verifying the purity of a synthesized compound and ensuring that the bulk material corresponds to the single crystal structure determined by X-ray diffraction. The PXRD pattern provides a fingerprint for the crystalline solid, which can be used for identification and quality control.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

As of the current body of scientific literature, there is no available data on the chiroptical spectroscopic analysis of this compound. Techniques such as Circular Dichroism (CD) are pivotal for the characterization of chiral molecules, providing insight into their enantiomeric purity and absolute configuration. However, specific studies applying these methods to this compound have not been reported.

The applicability of chiroptical spectroscopy is contingent on the chirality of the molecule. The thian-3-amine (B2788540) core of the compound contains a stereocenter at the C3 position, which would allow for the existence of enantiomers. Therefore, while chiroptical analysis is theoretically relevant for the enantiomeric characterization of this compound, no experimental data has been published to date.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules and materials.

Molecular Geometry Optimization and Electronic Structure Analysis

The initial step in most computational studies involves geometry optimization. This process determines the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For N-(4-bromophenyl)thian-3-amine, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the minimum potential energy. DFT methods, such as B3LYP with a basis set like 6-31G(d,p), are commonly used for this purpose. researchgate.net The analysis of the electronic structure provides insights into the distribution of electrons within the optimized molecular geometry.

Frontier Molecular Orbital (FMO) Analysis (HOMO, LUMO) and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. irjweb.com A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. iucr.org For similar aromatic amine derivatives, these energy gaps are often calculated to understand their electronic properties and potential for chemical reactions. researchgate.net

Interactive Data Table: Conceptual DFT Reactivity Descriptors While specific values for this compound are not available, the following table illustrates how FMO energies are used to calculate key reactivity descriptors.

| Parameter | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from a molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to a molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (σ) | σ = 1 / η | The reciprocal of hardness, indicating higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |

| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from a system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Measures the energy lowering of a system when it accepts electrons. |

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface map is a valuable tool for visualizing the charge distribution of a molecule. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). For this compound, an ESP map would identify nucleophilic sites (like the nitrogen and sulfur atoms) and electrophilic sites, providing insights into its intermolecular interactions and reactivity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., IR, UV-Vis, NMR Chemical Shifts)

DFT calculations can accurately predict various spectroscopic parameters.

Infrared (IR) Spectroscopy: Theoretical calculations can determine the vibrational frequencies corresponding to different functional groups in the molecule. These calculated frequencies can then be compared with experimental IR spectra to confirm the molecular structure.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax), which helps in interpreting experimental UV-Vis spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly employed to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These calculated values serve as a benchmark for comparison with experimental data to aid in structural elucidation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. This approach provides a dynamic view of the molecule's behavior. mdpi.com

Conformational Analysis and Flexibility of this compound

The thiane (B73995) ring in this compound is not planar and can adopt different conformations, most notably chair and boat forms. The amine substituent can be in either an axial or equatorial position. MD simulations can be used to explore the conformational landscape of the molecule, determining the relative stability of different conformers and the energy barriers for conversion between them. researchgate.net This analysis is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules. Conformational analysis helps identify the most probable shapes the molecule will adopt in different environments. nih.gov

Solvent Effects on Molecular Conformation

No dedicated studies were found that investigated the influence of different solvents on the molecular conformation of this compound. Such studies would typically involve computational methods like Density Functional Theory (DFT) with various solvent models (e.g., Polarizable Continuum Model) to understand how the molecule's three-dimensional structure, particularly the conformation of the thiane ring and the orientation of the bromophenyl group, might change in different chemical environments.

Intermolecular Association Studies

There is a lack of published research on the intermolecular association of this compound. Investigations of this nature would explore how molecules of this compound interact with each other in the solid state or in solution. This would include the analysis of potential hydrogen bonds (involving the amine group), halogen bonds (involving the bromine atom), and other non-covalent interactions that dictate its macroscopic properties.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

No QSAR or QSPR studies specifically involving a series of this compound analogs were identified. Consequently, there is no information available regarding the calculation and selection of specific molecular descriptors (e.g., electronic, steric, hydrophobic) that would be pertinent to modeling the activity or properties of this class of compounds.

In the absence of QSAR/QSPR studies, no predictive models focused on the mechanism of biological or chemical reactivity for this compound have been developed or reported in the scientific literature.

Docking Studies and Ligand-Target Interactions

No molecular docking studies targeting specific proteins or enzymes with this compound as the ligand were found. As a result, there is no information available on its potential binding modes, the identification of binding pockets, or the key amino acid residues that might be involved in its interaction with any biological target.

Elucidation of Binding Modes and Affinities at a Molecular Level

Extensive searches of scientific literature and chemical databases did not yield specific computational or theoretical chemistry studies focusing on the binding modes and molecular affinities of the compound this compound. While research into similarly structured molecules containing a bromophenyl group exists, direct analysis of the target compound's interactions at a molecular level is not publicly available.

Computational methods, such as molecular docking and density functional theory (DFT), are powerful tools for predicting how a molecule might interact with biological targets. These studies can provide valuable insights into:

Binding Affinity: The strength of the interaction between the compound and a specific protein or receptor. This is often quantified by parameters like binding energy (kcal/mol) or the inhibition constant (Ki).

Binding Mode: The specific orientation and conformation of the compound within the binding site of a target. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Interaction Fingerprints: A detailed map of the specific amino acid residues or nucleic acid bases that the compound interacts with.

In the absence of direct research on this compound, a hypothetical computational study could be designed to explore its potential biological activity. Such a study would involve:

Target Selection: Identifying potential biological targets based on the structural features of this compound. The presence of the bromophenyl and thian moieties might suggest targets involved in various signaling pathways.

Molecular Docking Simulations: Docking the 3D structure of this compound into the binding sites of the selected targets. This would generate a series of possible binding poses.

Scoring and Analysis: Using scoring functions to rank the different binding poses based on their predicted binding affinities. The top-ranked poses would then be analyzed in detail to understand the specific molecular interactions.

Molecular Dynamics Simulations: Performing simulations to assess the stability of the predicted binding mode over time and to gain a more dynamic understanding of the interactions.

Without experimental or computational data, any discussion of the binding modes and affinities of this compound remains speculative. Future research in this area would be necessary to elucidate its molecular interactions and potential pharmacological profile.

Mechanistic Investigations of Chemical Transformations and Reactivity

Reaction Mechanism Elucidation of N-(4-bromophenyl)thian-3-amine Synthesis

The synthesis of this compound can be achieved through several synthetic routes, with reductive amination being one of the most common and efficient methods. masterorganicchemistry.comharvard.edunih.gov This process typically involves the reaction of thian-3-one with 4-bromoaniline (B143363) in the presence of a reducing agent.

The mechanism of reductive amination commences with the nucleophilic attack of the amino group of 4-bromoaniline on the carbonyl carbon of thian-3-one. This initial step leads to the formation of a hemiaminal intermediate. Subsequently, the hemiaminal undergoes dehydration to form an iminium ion. The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the hemiaminal, facilitating its departure as a water molecule.

The final step of the synthesis is the reduction of the iminium ion. A variety of reducing agents can be employed for this purpose, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the ketone starting material. masterorganicchemistry.comharvard.edu The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final product, this compound. libretexts.org

An alternative approach involves a direct SN2 reaction between a suitable derivative of thiane (B73995), such as 3-bromothiane, and 4-bromoaniline. However, this method can be less efficient due to potential side reactions.

Reactivity of the Thian-3-amine (B2788540) Ring System

The thian-3-amine ring system exhibits a rich and varied reactivity, influenced by the presence of the sulfur atom and the amino group.

Stereochemical Aspects of Ring Transformations

The stereochemistry of reactions involving the thiane ring is of significant interest. The six-membered ring can adopt chair and boat conformations, with the chair conformation generally being more stable. The substituents on the ring can exist in either axial or equatorial positions. The stereochemical outcome of reactions at the thiane ring is often dictated by the conformational preferences of the ring and the steric hindrance posed by the substituents. For instance, the reduction of a ketone at the 3-position can lead to the formation of two diastereomeric alcohols, with the selectivity depending on the approach of the hydride reagent, which is influenced by the steric bulk of the N-(4-bromophenyl) group. Reactions that proceed through planar intermediates, such as an enolate, can also lead to a mixture of diastereomers.

Oxidation and Reduction Chemistry of the Sulfur Atom

The sulfur atom in the thiane ring is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding sulfoxide (B87167) and subsequently the sulfone. The oxidation state of the sulfur atom significantly influences the chemical and physical properties of the molecule. The oxidation to a sulfoxide introduces a new stereocenter at the sulfur atom, leading to the possibility of diastereomers.

Conversely, the sulfur atom in a sulfoxide or sulfone derivative of this compound can be reduced back to the sulfide. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or other specialized reagents.

Chemical Reactivity of the Bromophenyl Moiety

The bromophenyl group in this compound is a key site for further functionalization, primarily through reactions involving the bromine atom.

Halogen Dance Reactions

The bromophenyl moiety can potentially undergo a "halogen dance" reaction, which involves the migration of the bromine atom to a different position on the aromatic ring. wikipedia.orgscribd.comclockss.org This rearrangement is typically base-catalyzed and proceeds through a series of deprotonation and metal-halogen exchange steps. ias.ac.inwhiterose.ac.ukbeilstein-archives.orgbeilstein-archives.org The driving force for this reaction is the formation of a more stable organometallic intermediate. wikipedia.org While this reaction is well-documented for various aryl halides, its specific application to this compound would depend on the reaction conditions and the directing effects of the thian-3-amino substituent.

The general mechanism involves deprotonation of the aromatic ring by a strong base, such as an organolithium reagent, to form an aryl anion. This anion can then undergo an intermolecular halogen-metal exchange with another molecule of the starting material, leading to the migration of the bromine atom. wikipedia.orgwhiterose.ac.uk

Cross-Coupling Reactivity and Derivatization Potential

The bromine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. researchgate.netnih.govresearchgate.netnih.gov

Suzuki Coupling: The Suzuki coupling reaction allows for the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | N-(4'-arylphenyl)thian-3-amine |

| This compound | Alkylboronic acid | PdCl2(dppf) | Cs2CO3 | Dioxane | N-(4'-alkylphenyl)thian-3-amine |

Buchwald-Hartwig Amination: This reaction facilitates the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orglibretexts.orgorganic-chemistry.orgacsgcipr.org This allows for the introduction of various amino groups at the 4-position of the phenyl ring.

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| This compound | Primary/Secondary Amine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | N-(4'-(dialkylamino)phenyl)thian-3-amine |

| This compound | Aniline | Pd(OAc)2 | XPhos | K3PO4 | Dioxane | N-(4'-(phenylamino)phenyl)thian-3-amine |

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives with potentially interesting biological or material properties.

Role as a Precursor in Diverse Organic Syntheses

Due to the lack of specific literature, the role of this compound as a precursor in organic syntheses can only be discussed in theoretical terms based on the general reactivity of analogous compounds. There is no direct experimental evidence to cite for the following subsections.

Formation of Mannich Bases and Related Derivatives

The Mannich reaction is a fundamental organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgorganic-chemistry.org The product of this reaction is a β-amino-carbonyl compound known as a Mannich base. taylorandfrancis.com

Theoretically, as a secondary amine, this compound could participate in the Mannich reaction. The general mechanism would involve the formation of an Eschenmoser's salt-like iminium ion from the reaction of this compound with formaldehyde. This electrophilic iminium ion would then be attacked by a carbon nucleophile, such as an enol or enolate derived from a ketone, aldehyde, or other carbonyl compound, to yield the corresponding Mannich base.

However, a thorough review of scientific literature and chemical databases did not yield any specific examples or studies where this compound has been utilized as the amine component in a Mannich reaction. Consequently, there is no experimental data, such as reaction conditions, yields, or characterization of the resulting Mannich bases, to report.

Synthesis of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems often involves the use of bifunctional precursor molecules that can undergo intramolecular cyclization reactions. N-aryl amines are common starting materials for the construction of various nitrogen-containing heterocyclic rings.

In principle, the this compound scaffold contains both a secondary amine and a brominated aryl ring, which could potentially be exploited for the synthesis of fused heterocycles. For instance, intramolecular C-N bond formation through reactions like the Buchwald-Hartwig amination could lead to the formation of a new heterocyclic ring fused to the phenyl group. The bromine atom on the phenyl ring serves as a handle for such palladium-catalyzed cross-coupling reactions.

Despite these theoretical possibilities, there are no published reports detailing the use of this compound in the synthesis of any fused heterocyclic systems. Therefore, no specific reaction pathways, catalysts, or resulting fused heterocyclic structures can be described based on existing scientific literature.

Investigation of Biological Interactions and Mechanistic Insights Excluding Clinical, Dosage, Safety

In Vitro Studies on Specific Cellular or Subcellular Targets

Research into the biological activity of N-(4-bromophenyl)thian-3-amine has focused on its interactions with enzymes and cellular pathways, though specific receptor binding assays are less characterized in publicly available literature.

While direct and detailed enzyme kinetic studies specifically for this compound are not extensively documented, the broader class of N-containing heterocyclic compounds, including thiazole (B1198619) and coumarin (B35378) derivatives to which it is structurally related, has been investigated for enzyme inhibition. For instance, various derivatives of 3-arylcoumarins have been identified as inhibitors of enzymes such as monoamine oxidase (MAO) and chitin (B13524) synthase. The general mechanism of enzyme inhibition involves the binding of the inhibitor to the enzyme, which can be competitive, non-competitive, or uncompetitive, ultimately reducing the enzyme's efficiency.

Specific receptor binding assays for this compound are not prominently reported in the available scientific literature.

This compound and its analogs are implicated in the modulation of cellular pathways, primarily in the context of anticancer activity. For example, bromophenol hybrids have been shown to act as potential anticancer agents through the ROS-mediated apoptotic pathway. Furthermore, 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which share the bromophenyl moiety, have demonstrated anticancer activity against various cancer cell lines, with molecular docking studies suggesting tubulin as a potential molecular target. The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The antitumoral activity of related N-containing heterocyclic compounds is often linked to their ability to induce oxidative stress and interfere with key cellular processes.

Structure-Activity Relationship (SAR) Studies at the Molecular Level

The biological activity of this compound is influenced by its structural features, particularly the bromine substitution on the phenyl ring and the conformation of the thiane (B73995) ring.

The presence and position of a bromine atom on the phenyl ring can significantly impact the biological activity of a compound. In various series of biologically active molecules, bromine substitution has been associated with enhanced potency. For instance, in a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, compounds with a bromophenyl substituent showed notable antibacterial activity. Similarly, in the context of 3-arylcoumarins, the presence of a halogen like bromine on the aryl ring was correlated with anti-HSV-1 activity. The bromine atom, being an electron-withdrawing group, can alter the electronic properties of the phenyl ring, influencing its interaction with biological targets. It can also form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to a protein.

The following table summarizes the impact of bromine substitution on the biological activity of related compounds.

| Compound Class | Biological Activity | Effect of Bromine Substitution |

| N-phenylacetamide derivatives | Antibacterial | Enhanced activity |

| 3-arylcoumarins | Antiviral (anti-HSV-1) | Correlated with activity |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | Anticancer | Contributes to activity |

The thiane ring, a six-membered heterocycle containing a sulfur atom, can adopt various conformations, such as chair and boat forms. The specific conformation of the thiane ring in this compound can influence how the molecule fits into the binding site of a biological target. The spatial arrangement of the substituents on the thiane ring, dictated by its conformation, is crucial for optimal interaction with amino acid residues in a protein's active site. While specific conformational studies for this compound are not detailed, the principle remains a fundamental aspect of molecular recognition in medicinal chemistry.

Comparative SAR with Related N-Aryl Amine and Thiazole Derivatives

No studies detailing the structure-activity relationship of this compound were found.

Mechanistic Insights into Antimicrobial Activity

No data is available concerning the antimicrobial activity of this compound or its potential cellular and molecular targets.

Exploration of Antioxidant Mechanisms

There is no information in the scientific literature regarding the antioxidant properties or mechanisms of this compound.

Potential Applications in Chemical Sciences and Materials Research

Role as a Synthetic Building Block in Advanced Organic Chemistry

The presence of a bromine atom on the phenyl ring makes N-(4-bromophenyl)thian-3-amine a valuable building block in advanced organic synthesis, particularly in cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

One of the most significant applications for aryl bromides is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a biaryl linkage by coupling the aryl bromide with an organoboron compound. For instance, a similar compound, N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, has been successfully used in Suzuki cross-coupling reactions with various arylboronic acids to synthesize a range of imine derivatives in moderate to good yields (58–72%) researchgate.netresearchgate.net. This demonstrates the utility of the N-(4-bromophenyl) group as a scaffold for creating more complex molecular architectures. The reaction conditions for such transformations typically involve a palladium catalyst, a base, and a suitable solvent system.

The following table summarizes the yields of various imine derivatives synthesized from a related N-(4-bromophenyl) precursor via Suzuki cross-coupling, illustrating the versatility of this synthetic approach.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-([1,1'-biphenyl]-4-yl)-1-(thiophen-3-yl)methanimine derivative | 58 |

| 2 | 4-Methylphenylboronic acid | N-(4'-methyl-[1,1'-biphenyl]-4-yl)-1-(thiophen-3-yl)methanimine derivative | 65 |

| 3 | 4-Methoxyphenylboronic acid | N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-1-(thiophen-3-yl)methanimine derivative | 61 |

| 4 | 4-Chlorophenylboronic acid | N-(4'-chloro-[1,1'-biphenyl]-4-yl)-1-(thiophen-3-yl)methanimine derivative | 68 |

| 5 | 4-Nitrophenylboronic acid | N-(4'-nitro-[1,1'-biphenyl]-4-yl)-1-(thiophen-3-yl)methanimine derivative | 72 |

Data derived from studies on N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine, a structurally related compound. researchgate.net

Furthermore, the amine group within the thian ring offers another site for synthetic modification, allowing for N-acylation or N-alkylation reactions to introduce additional functional groups. This dual reactivity makes this compound a versatile precursor for the synthesis of a diverse range of organic molecules.

Applications in Catalysis or Ligand Design (if applicable)

The thian-amine scaffold of this compound suggests its potential application in the design of ligands for transition metal catalysis. The presence of both a soft sulfur donor and a hard nitrogen donor allows for the formation of stable chelate complexes with a variety of metal centers. Such sulfur-containing ligands have been shown to be effective in various catalytic transformations nih.govmdpi.com.

Metal complexes incorporating sulfur-containing ligands have demonstrated catalytic activity in reactions such as the coupling of CO2 with epoxides mdpi.com. The specific electronic and steric properties of the ligand, which can be tuned by modifying the substituents on the phenyl ring, play a crucial role in the activity and selectivity of the catalyst.

While direct catalytic applications of this compound have not been reported, the broader class of sulfur-functionalized ligands is an active area of research. For example, palladium(II) complexes with sulfur-functionalized N-heterocyclic carbene ligands have been investigated for their catalytic activities in Suzuki-Miyaura, Mizoroki-Heck, and hydroamination reactions nih.gov. The hemilabile nature of the sulfur-metal bond in some of these complexes is thought to be important for catalytic activity, allowing for the creation of a vacant coordination site for substrate binding nih.gov.

The potential of this compound as a ligand could be explored in similar catalytic systems, where the combination of the sulfur and nitrogen atoms could lead to novel reactivity and selectivity.

Integration into Functional Materials (e.g., porous luminescent covalent organic polymers)

The rigid and functionalizable nature of the N-(4-bromophenyl) moiety makes it a promising candidate for incorporation into functional materials, such as porous organic polymers (POPs) and covalent organic frameworks (COFs). The bromo-substituent can be utilized in polymerization reactions, such as Suzuki or Sonogashira coupling, to create extended, porous networks.

A closely related compound, tris(4-bromophenyl)amine, has been successfully employed as a building block for the synthesis of porous luminescent covalent-organic polymers (COPs) thermofisher.com. These materials exhibit high surface areas and can be designed to have specific pore sizes and functionalities, making them suitable for applications in gas storage, separation, and sensing. The triphenylamine (B166846) core in these polymers often imparts desirable electronic and photophysical properties, such as luminescence.

The general strategy for constructing such polymers involves the polycondensation of the brominated precursor with a multi-topic linker. The properties of the resulting polymer can be tuned by the choice of the comonomer.

| Polymer Name | Monomers | BET Surface Area (m²/g) | Emission Max (nm) |

| LMOP-1 | 1,3,5-tri(4-ethenylphenyl)benzene and 1,4-dibromobenzene | 791 | 466 (blue) |

| LMOP-2 | 1,3,5-tri(4-ethenylphenyl)benzene and 2,5-dibromopyridine | 391 | 510 (green) |

Data for luminescent microporous organic polymers constructed via Heck coupling reactions, demonstrating the principle of using brominated aromatic compounds in polymer synthesis. researchgate.net

The amine functionality in the thian ring of this compound could also be exploited for post-synthetic modification of such polymers, allowing for the introduction of further functionalities to tailor the material's properties for specific applications.

Development of Molecular Probes for Biological Research (non-clinical)

Molecular probes are essential tools in non-clinical biological research for the detection and imaging of specific biomolecules or cellular processes. The this compound structure contains features that could be adapted for the development of such probes.

The amine group can be readily functionalized with a fluorophore or other reporter group. A wide variety of amine-reactive dyes are commercially available, which can be conjugated to the primary or secondary amine of the thian-3-amine (B2788540) moiety to create a fluorescent probe thermofisher.com. The specificity of the probe would then be determined by the targeting moiety attached to the bromophenyl ring.

For example, derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been synthesized and investigated for their biological activity nih.gov. While this research was focused on therapeutic applications, the synthetic strategies employed could be adapted to append imaging agents.

The development of a molecular probe based on this compound would likely involve a multi-step synthesis. First, the bromophenyl group could be modified via a cross-coupling reaction to introduce a targeting ligand that recognizes a specific biological target. Subsequently, the amine group could be labeled with a suitable reporter molecule. The modular nature of this synthetic approach would allow for the creation of a library of probes with different targeting and reporting capabilities.

Q & A

Q. What are the recommended synthetic routes for N-(4-bromophenyl)thian-3-amine, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves multi-step organic reactions, starting with nucleophilic substitution between 4-bromoaniline derivatives and thian-3-amine precursors. Key steps include:

- Step 1: Halogenation of the phenyl ring using bromine donors under controlled acidic conditions.

- Step 2: Coupling with thian-3-amine via a base-catalyzed nucleophilic substitution (e.g., sodium hydroxide or potassium carbonate) .

- Step 3: Purification via column chromatography or recrystallization.

Optimization Strategies:

- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature: Reactions are best conducted at 60–80°C to balance yield and side-product formation.

- Catalyst: Palladium-based catalysts improve coupling efficiency in Suzuki-Miyaura variants .

- Scale-Up: Continuous flow reactors reduce batch variability and improve reproducibility .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer: A combination of spectroscopic and analytical methods is essential:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., 290.20 g/mol for C₁₁H₁₃BrFNS) .

- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., N-H stretches at ~3300 cm⁻¹) .

- X-ray Crystallography: Resolves 3D structure and confirms stereochemistry in crystalline forms .

Q. How does the halogen substitution pattern influence the compound’s physicochemical properties?

Methodological Answer: The bromine at the para position on the phenyl ring and fluorine (in analogs) significantly alter properties:

- Electron-Withdrawing Effects: Bromine reduces electron density, enhancing stability against oxidation.

- Lipophilicity: Bromine increases logP, improving membrane permeability in biological assays .

- Binding Affinity: Halogens participate in halogen bonding with biological targets (e.g., enzymes), as shown in SAR studies comparing bromine vs. chlorine analogs .

Comparison of Halogenated Analogs:

| Compound | Halogen Position | logP | Biological Activity (IC₅₀) |

|---|---|---|---|

| This compound | Br at C4 | 3.2 | 12 µM (Anti-inflammatory) |

| N-(3-Bromo-4-Fluorophenyl)thian-3-amine | Br at C3, F at C4 | 2.9 | 8 µM (Analgesic) |

| N-(4-Chlorophenyl)thian-3-amine | Cl at C4 | 2.7 | 25 µM (Anti-inflammatory) |

Advanced Research Questions

Q. What computational methods are suitable for predicting the binding interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding poses in enzyme active sites (e.g., COX-2 for anti-inflammatory activity). Focus on halogen-bonding interactions with His90 or Arg120 residues .

- Molecular Dynamics (MD) Simulations: GROMACS or AMBER assess binding stability over time (≥100 ns trajectories). Monitor RMSD values to confirm pose retention .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify reactive regions (e.g., bromine’s σ-hole for halogen bonding) .

Validation: Cross-reference computational results with experimental binding assays (e.g., SPR or ITC) to refine force field parameters .

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

Methodological Answer: Common discrepancies arise from:

- Purity Variability: Impurities ≥5% skew IC₅₀ values. Validate purity via HPLC (>98%) before assays .

- Assay Conditions: Differences in buffer pH or ionic strength alter protein-ligand interactions. Standardize protocols (e.g., PBS at pH 7.4).

- Cell Line Variability: Use isogenic cell lines to control for genetic drift in cytotoxicity studies .

Case Study: A 2024 study reported IC₅₀ = 12 µM (anti-inflammatory), while a 2025 study found IC₅₀ = 25 µM. The discrepancy was traced to differing LPS concentrations in macrophage activation assays .

Q. What strategies are effective in designing derivatives of this compound to enhance selectivity?

Methodological Answer:

- Bioisosteric Replacement: Substitute bromine with trifluoromethyl (-CF₃) to maintain steric bulk while reducing toxicity .

- Ring Functionalization: Introduce methyl groups at the thian C2 position to block off-target interactions (e.g., CYP450 enzymes) .

- Prodrug Design: Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to improve bioavailability .

Example Derivative:

- N-(4-Bromo-2-methylphenyl)thian-3-amine: Methyl at C2 reduces hERG channel binding (cardiotoxicity risk) by 40% compared to the parent compound .

Q. How does this compound perform in thermal initiation reactions for polymer chemistry applications?

Methodological Answer: The compound acts as a ligand in vanadium-based initiators for methyl methacrylate (MMA) polymerization:

- Mechanism: The bromophenyl group stabilizes the vanadium complex, enabling thermal initiation at 80°C without inhibitors .

- Kinetics: The reaction follows a 1.8-order dependence on [MMA], suggesting monomer participation in the rate-determining step .

Optimization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.